5-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolothiadiazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a benzamide core substituted with a chloro group, a methoxy group, and a triazolothiadiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 5-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolothiadiazole ring: This is typically achieved by the cyclization of appropriate thiosemicarbazide derivatives with hydrazonoyl halides under reflux conditions in the presence of a base such as triethylamine.
Substitution reactions: The benzamide core is then functionalized with chloro and methoxy groups through nucleophilic substitution reactions.
Chemical Reactions Analysis
5-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
5-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide can be compared with other similar compounds, such as:
1,2,4-triazole derivatives: These compounds share the triazole ring and exhibit similar pharmacological activities, including antimicrobial and anticancer properties.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their anti-inflammatory and antioxidant activities.
Benzamide derivatives: These compounds have the benzamide core and are used in the development of various pharmaceuticals.
Properties
Molecular Formula |
C20H18ClN5O2S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
5-chloro-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H18ClN5O2S/c1-3-17-23-24-20-26(17)25-19(29-20)13-6-4-12(5-7-13)11-22-18(27)15-10-14(21)8-9-16(15)28-2/h4-10H,3,11H2,1-2H3,(H,22,27) |
InChI Key |
GGXPWLMWUKEXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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